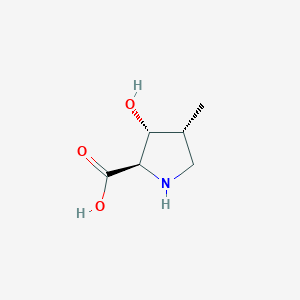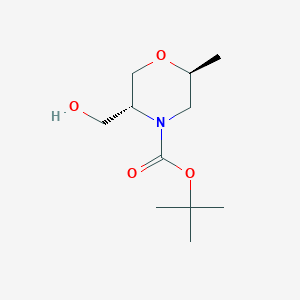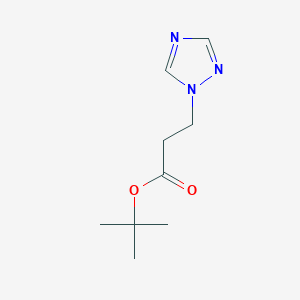
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 7th positions, respectively, on the quinolinone ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources.
Cyclization: Formation of the dihydroquinolinone ring through cyclization reactions. This step often involves the use of strong acids or bases as catalysts.
Reduction: Reduction of the intermediate compounds to obtain the final dihydroquinolinone structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can further modify the dihydroquinolinone ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom at the 8th position.
8-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine atom at the 7th position.
Quinolin-4(1H)-one: Lacks both bromine and fluorine atoms.
Uniqueness
8-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s potential in various applications compared to its analogs.
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
8-bromo-7-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-8-6(11)2-1-5-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2 |
InChI Key |
RUUDUXIOQMEYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


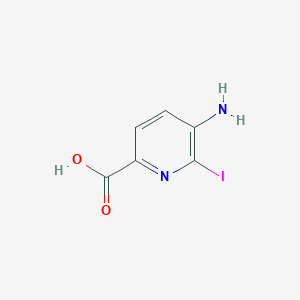

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
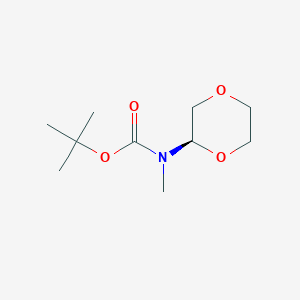
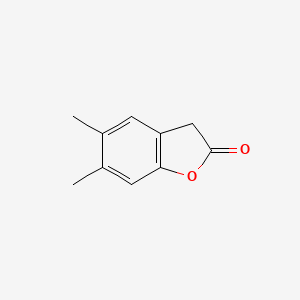
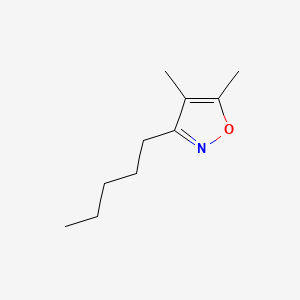
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
